4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-(3-methylbutyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2S/c1-9(2)7-8-13-16(14,15)11-5-3-10(12)4-6-11/h3-6,9,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXFVAVQKQIGKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism: (1) nucleophilic attack of the amine on the electrophilic sulfur atom in the sulfonyl chloride, followed by (2) elimination of hydrochloric acid. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct and drive the reaction to completion. The process is conducted in anhydrous dichloromethane or chlorobenzene at room temperature, achieving yields of 75–85% after purification.
Key Parameters:
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 20–25°C |
| Base | Triethylamine (1.1 equiv) |
| Reaction Time | 4–6 hours |
Purification and Byproduct Management
Crude product is washed with dilute hydrochloric acid to remove unreacted amine, followed by brine to eliminate residual base. Recrystallization from ethanol-water mixtures (3:1 v/v) yields a purity >98%, as confirmed by HPLC. Common byproducts include bis-sulfonamides (≤5%), formed via over-alkylation, which are minimized by controlling amine stoichiometry.
Catalytic Hydrogenation-Based Synthesis
A patented multi-step process (EP0512953B1) offers an alternative route involving catalytic hydrogenation, sulfonation, and halogen exchange. While originally designed for difluorobutyl derivatives, this method can be adapted for 3-methylbutyl substitution.
Stepwise Procedure
-
Hydrogenation of Sulfonic Acid Salts:
Sodium 4-fluorobenzenesulfonate is hydrogenated at 1–5 bar H₂ pressure using palladium on carbon (Pd/C) in aqueous ethanol. This step reduces any unsaturated intermediates, ensuring a pure sulfonic acid backbone. -
Sulfonyl Chloride Formation:
The sulfonic acid is treated with phosgene (COCl₂) in chlorobenzene at 70–90°C, yielding 4-fluorobenzenesulfonyl chloride. N,N-Dimethylformamide (DMF, 0.5 mol%) catalyzes the reaction, achieving >90% conversion. -
Amine Coupling:
The sulfonyl chloride is reacted with 3-methylbutylamine in toluene at 40°C, with triethylamine as the base. This step mirrors the classical method but benefits from higher purity intermediates.
Advantages:
-
Higher overall yield (88–92%) due to controlled intermediate purity.
-
Scalable to industrial production with continuous flow systems.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and safety, employing continuous flow reactors and automated purification systems.
Continuous Flow Synthesis
In a representative setup, 4-fluorobenzenesulfonyl chloride and 3-methylbutylamine are pumped into a micromixer at 10 mL/min, with triethylamine introduced separately. The mixture flows through a PTFE reactor (50°C, residence time: 30 minutes), achieving 94% conversion. Inline liquid-liquid separation removes HCl, and the product is crystallized via cooling.
Waste Mitigation Strategies
-
Phosgene Alternatives: Thionyl chloride (SOCl₂) or PCl₅ can replace phosgene for sulfonyl chloride synthesis, reducing toxicity risks.
-
Solvent Recovery: Chlorobenzene and dichloromethane are distilled and reused, lowering environmental impact.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Synthesis | 75–85 | 98 | Moderate | High |
| Catalytic Hydrogenation | 88–92 | 99.5 | High | Moderate |
| Continuous Flow | 90–94 | 99 | Very High | Very High |
The catalytic hydrogenation route offers superior purity but requires specialized equipment. Continuous flow systems balance yield and scalability, making them ideal for industrial applications.
Challenges and Optimization Opportunities
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide with analogous compounds:
Key Observations :
- Polarity : Methoxy or heteroaromatic substituents (e.g., pyridazinyl in ) introduce polarity or hydrogen-bonding capacity, affecting receptor binding and metabolic stability.
- Biological Activity : Heteroaromatic derivatives (e.g., ) are often designed for targeted enzyme inhibition, while alkyl-substituted sulfonamides may exhibit broader antimicrobial effects .
Biological Activity
4-Fluoro-N-(3-methylbutyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Sulfonamides are known for their diverse biological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, experimental findings, and relevant case studies.
The biological activity of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group is known to form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. The presence of the fluorine atom may enhance the compound's binding affinity and stability through hydrophobic interactions and electronic effects.
Anticancer Activity
Recent research indicates that sulfonamide derivatives can exhibit anticancer properties by inhibiting carbonic anhydrase isozymes. For instance, compounds similar to 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide have shown promising results in inducing apoptosis in cancer cell lines. A notable study highlighted that certain sulfonamides could induce significant apoptosis in MDA-MB-231 breast cancer cells, suggesting a potential pathway for therapeutic application in oncology.
Case Study: Nicotine-Induced Behavioral Sensitization
A study investigated the effects of a related sulfonamide derivative, 4-fluoro-N-(4-sulfamoylbenzyl)benzene-sulfonamide (4-FBS), on nicotine-induced behavioral sensitization in mice. The findings demonstrated that 4-FBS significantly attenuated nicotine-induced locomotor activity at varying doses (20, 40, and 60 mg/kg), indicating its potential neuropharmacological effects. The study also noted a reduction in adenosine levels in the striatum, linking the compound's action to modulation of neurotransmitter systems .
| Dose (mg/kg) | Locomotor Activity | Adenosine Level |
|---|---|---|
| 0 (Control) | High | Normal |
| 20 | Moderate | Slightly Reduced |
| 40 | Low | Significantly Reduced |
| 60 | Very Low | Significantly Reduced |
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide is critical for assessing its therapeutic potential. Studies suggest that sulfonamides generally exhibit favorable absorption and distribution characteristics. However, further research is needed to establish specific pharmacokinetic parameters such as half-life, bioavailability, and metabolic pathways for this compound.
In terms of safety, preliminary toxicity assessments indicate that sulfonamides can cause adverse effects such as skin irritation and gastrointestinal disturbances. Therefore, careful evaluation during drug development is essential to mitigate potential risks.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and 3-methylbutylamine. Critical parameters include temperature control (0–5°C for exothermic reactions) and pH adjustment (pH 8–9) to prevent side reactions. Solvent selection (e.g., dichloromethane or THF) impacts yield and purity. Post-synthesis, purification via column chromatography or recrystallization is essential. Reaction progress is monitored using TLC, while final product validation employs (e.g., singlet for -SO-NH- at δ 6.8–7.2) and HPLC (≥95% purity) .
Q. How can researchers confirm the structural integrity of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
- NMR : identifies aromatic protons (δ 7.2–8.1 for fluorobenzene) and aliphatic chains (δ 1.0–1.5 for 3-methylbutyl). confirms fluorine substitution (δ -110 to -115 ppm).
- HPLC-MS : Quantifies purity and verifies molecular weight (e.g., [M+H] at m/z 274.3).
- X-ray crystallography (if crystalline): Resolves bond angles and torsional strain in the sulfonamide group .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro binding affinity and in vivo pharmacological efficacy for sulfonamide derivatives like 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, protein binding). To address this:
- In vitro : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure target binding (e.g., carbonic anhydrase isoforms).
- In vivo : Perform ADME studies in rodent models, including plasma stability (LC-MS/MS) and blood-brain barrier penetration (logP optimization). For example, shows striatal adenosine modulation in mice despite low in vitro IC, suggesting metabolite activity .
Q. How do structural modifications of the 3-methylbutyl chain impact the compound’s biological activity and selectivity?
- Methodological Answer : Systematic SAR studies involve:
- Alkyl Chain Length : Compare 3-methylbutyl vs. pentyl or isopentyl analogs. Longer chains may enhance lipophilicity (logP >3) but reduce solubility.
- Branching Effects : Tertiary vs. secondary amines (e.g., cyclobutyl vs. linear alkyl) alter steric hindrance and target engagement.
- Functionalization : Introduce polar groups (e.g., -OH, -OCH) to balance logP and solubility. Activity is assessed via enzyme inhibition assays (e.g., IC) and cellular models (e.g., cancer cell viability) .
Q. What experimental approaches validate the conformational stability of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide in biological matrices?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Monitors aggregation in PBS or serum.
- Circular Dichroism (CD) : Detects changes in sulfonamide group orientation under physiological pH.
- Molecular Dynamics Simulations : Predicts interactions with serum albumin (e.g., binding free energy calculations). ’s X-ray data (R factor = 0.039) confirms stable conformation in crystal lattices, but solution-phase dynamics require empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
